Tafluprost acid is the biologically active metabolite of Tafluprost, a synthetic prostaglandin F2α analog. [, , , ] It is classified as a prostanoid, a group of lipid mediators derived from fatty acids that play crucial roles in various physiological processes. [] In scientific research, Tafluprost acid serves as a valuable tool for investigating prostanoid signaling pathways, particularly those mediated by the prostaglandin FP receptor. [, ]
Tafluprost acid is classified as a synthetic prostaglandin analog, specifically a derivative of prostaglandin F2α. It is produced from tafluprost, which is an ester prodrug that undergoes hydrolysis to yield the active metabolite, tafluprost acid. The compound is used primarily to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension .
The synthesis of tafluprost involves several intricate steps. The initial synthesis typically follows a convergent strategy based on the Corey method, where the lower and upper side chains are sequentially attached to a derivative of the commercially available Corey aldehyde/lactone. Key steps in the synthesis include:
This multi-step process ensures high purity and yields of the final product.
Tafluprost acid has a complex molecular structure characterized by its specific stereochemistry and functional groups. Its chemical formula is , with a molecular weight of approximately 452.53 g/mol. The IUPAC name for tafluprost acid is:
The structure features multiple functional groups, including hydroxyl groups and an ester linkage, which contribute to its biological activity .
Tafluprost acid participates in various chemical reactions primarily related to its metabolism and pharmacokinetics:
These reactions are crucial for understanding how tafluprost acid functions within the body.
The primary mechanism of action for tafluprost acid involves its role as an agonist of the FP prostanoid receptor. Upon administration, tafluprost is absorbed through the cornea and converted to tafluprost acid:
This mechanism highlights its efficacy in managing elevated intraocular pressure.
Tafluprost acid exhibits several notable physical and chemical properties:
These properties are essential for its formulation as an ophthalmic solution.
Tafluprost acid's primary application lies in ophthalmology:
Tafluprost acid (AFP-172) is characterized by a 15,15-difluorination modification at the omega chain of the prostaglandin F2α (PGF2α) backbone. This strategic replacement of hydroxyl groups with fluorine atoms confers three critical advantages:
The phenoxybutenyl side chain at C3-C4 further optimizes spatial orientation for high-affinity docking at the FP receptor’s hydrophobic transmembrane domains [4] [8]. These features yield a Ki value of 0.4 nM for human FP receptors, reflecting 12-fold greater affinity than latanoprost acid (Ki=4.7 nM) [4].
Table 1: Structural Features Governing FP Receptor Affinity
Structural Element | Role in FP Receptor Binding | Pharmacological Impact |
---|---|---|
15,15-Difluorination | Resists enzymatic degradation; stabilizes H-bonds | Prolonged receptor activation |
Phenoxybutenyl side chain | Optimal hydrophobic fitting in TM domains | Enhances binding specificity |
Carboxylic acid moiety | Ionic interaction with Arg 192 | High-affinity agonism (Ki=0.4 nM) |
Isopropyl ester (prodrug) | Lipophilic corneal penetration | Rapid hydrolysis to active acid form |
Tafluprost acid exhibits superior kinetic binding parameters relative to other prostaglandin analogs:
Table 2: Binding Kinetics of Prostaglandin Acid Analogs
Parameter | Tafluprost Acid | Latanoprost Acid | Travoprost Acid |
---|---|---|---|
FP Receptor Ki (nM) | 0.4 | 4.7 | 1.0 |
FP Receptor EC₅₀ (nM) | 0.53 | 6.2 | 1.8 |
EP3 Receptor IC₅₀ (nM) | 67 | 140 | 45 |
Selectivity (FP:EP3) | 126:1 | 30:1 | 45:1 |
Tafluprost acid’s IOP-lowering efficacy is mediated through allosteric-like regulation of extracellular matrix (ECM) remodeling in the ciliary body and sclera:
These actions collectively reduce outflow resistance by reorganizing collagen types I/III/IV, fibronectin, and glycosaminoglycans in the juxtacanalicular tissue [3] [7].
Table 3: MMP/TIMP Expression Profiles Induced by Prostaglandin Analogs
Biomarker | Fold Change vs. Control (100 μM PGA) | Functional Role in Outflow | ||
---|---|---|---|---|
Tafluprost Acid | Latanoprost Acid | Bimatoprost Acid | ||
MMP-1 | 4.2× | 5.1× | 3.8× | Collagen I/III degradation |
MMP-2 | 5.5× | 3.6× | 6.1× | Gelatinase (ECM breakdown) |
MMP-3 | 6.0× | 3.9× | 7.0× | Proteoglycan remodeling |
TIMP-1 | 0.4× | 0.5× | 0.3× | MMP inhibition blocker |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2